(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 4552-50-5
VCID: VC0057541
InChI: InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3
SMILES: CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C
Molecular Formula: C₁₀H₁₅ClO₃S
Molecular Weight: 250.74

(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride

CAS No.: 4552-50-5

Cat. No.: VC0057541

Molecular Formula: C₁₀H₁₅ClO₃S

Molecular Weight: 250.74

* For research use only. Not for human or veterinary use.

(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride - 4552-50-5

Specification

CAS No. 4552-50-5
Molecular Formula C₁₀H₁₅ClO₃S
Molecular Weight 250.74
IUPAC Name (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride
Standard InChI InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3
SMILES CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C

Introduction

(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride, commonly referred to as 10-camphorsulfonyl chloride, is a chemical compound with significant applications in organic synthesis and chiral derivatization. This compound is a derivative of camphor, a bicyclic ketone found in the wood of the camphor tree, and is used extensively in the synthesis of chiral molecules due to its unique stereochemistry.

Chemical Formula and Molecular Weight

  • Molecular Formula: C10H15ClO3S

  • Molecular Weight: Approximately 250.74 g/mol .

Stereochemistry

The compound exists in various stereoisomeric forms, including the (1R,4S) and (1S,4S) configurations, which are important for its applications in chiral chemistry .

Synthesis

The synthesis of (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride typically involves the reaction of camphor with chlorosulfonic acid, followed by methylation to form the methanesulfonyl chloride derivative .

Applications

  • Chiral Derivatization: It is widely used for the synthesis of chiral molecules, particularly in the formation of chiral sulfonyl derivatives that can be used to resolve racemic mixtures .

  • Organic Synthesis: The compound serves as a versatile intermediate in organic synthesis due to its reactive sulfonyl chloride group, which can undergo various nucleophilic substitution reactions.

Hazard Classification

  • GHS Classification: Classified as corrosive, with hazard statements indicating it causes severe skin burns and eye damage .

Handling Precautions

  • Protective Equipment: Requires the use of protective gloves, safety glasses, and a face mask when handling.

  • Storage Conditions: Should be stored in a cool, dry place away from incompatible substances.

Chemical Data Table

PropertyValue
Molecular FormulaC10H15ClO3S
Molecular Weight250.74 g/mol
CAS Number4552-50-5 (for the racemic form)
Stereoisomers(1R,4S) and (1S,4S) configurations
InChIInChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10-/m0/s1
InChIKeyBGABKEVTHIJBIW-XVKPBYJWSA-N (for the (1R,4S) form)

Research Applications

  • Chiral Resolution: Used in the resolution of racemic alcohols and amines by forming diastereomeric sulfonyl derivatives.

  • Synthetic Intermediates: Acts as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

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